BBD
Description
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole (CAS: 18378-20-6) is a benzoxadiazole derivative with the molecular formula C₁₃H₁₀N₄O₃ and a molecular weight of 270.25 g/mol. It features a benzoxadiazole core substituted with a benzylamino group (-NHCH₂C₆H₅) at position 7 and a nitro group (-NO₂) at position 4 . This compound is also known by synonyms such as BBD (4-Benzylamino-7-nitrobenzofurazan) and is used in fluorescence-based applications due to its conjugated aromatic system, which enables electronic transitions for light absorption and emission . Its benzylamino group enhances solubility in organic solvents and influences reactivity in nucleophilic substitution reactions, making it suitable for biochemical labeling and analytical derivatization .
Properties
IUPAC Name |
N-benzyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)11-7-6-10(12-13(11)16-20-15-12)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFKJMWBKTUNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171475 | |
| Record name | 7-Nitro-N-(benzyl)benzofurazan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18378-20-6 | |
| Record name | 7-Benzylamino-4-nitro-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18378-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7-Nitro-N-(benzyl)benzofurazan-4-amine | |
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| Record name | 18378-20-6 | |
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| Record name | 7-Nitro-N-(benzyl)benzofurazan-4-amine | |
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| Record name | 7-nitro-N-(benzyl)benzofurazan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 7-Nitro-N-(benzyl)benzofurazan-4-amine | |
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Preparation Methods
Core Benzoxadiazole Synthesis
The benzoxadiazole scaffold is typically constructed via cyclization of ortho-substituted benzene precursors. For 4-nitro derivatives, nitration precedes or follows ring formation:
Method A: Pre-nitration Cyclization
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Nitration of Resorcinol : Resorcinol undergoes nitration with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 4-nitroresorcinol.
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Diazole Formation : Reaction with hydroxylamine and subsequent cyclization under acidic conditions forms 4-nitrobenz-2-oxa-1,3-diazole.
Method B: Post-nitration Functionalization
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Benzoxadiazole Synthesis : Resorcinol derivatives are cyclized to form unsubstituted benzoxadiazole.
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Electrophilic Nitration : Nitration at position 4 using mixed acid (HNO₃/H₂SO₄) introduces the nitro group.
Introduction of the Benzylamino Group
The benzylamino moiety (-NHCH₂C₆H₅) is introduced via nucleophilic aromatic substitution (SNAr) at position 7. Key considerations include:
Substrate Activation
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Leaving Group : A chloro or fluoro group at position 7 enhances electrophilicity. For example, 4-nitro-7-chlorobenzoxadiazole reacts with benzylamine.
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Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction rates.
Reaction Conditions
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Temperature : Reflux conditions (80–100°C) are typical for SNAr reactions.
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Base : Alkaline agents (e.g., K₂CO₃, Et₃N) deprotonate benzylamine, enhancing nucleophilicity.
Optimized Synthetic Protocol (Hypothetical)
Stepwise Procedure
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Synthesis of 4-Nitro-7-chlorobenzoxadiazole
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Reactants : 4-Nitroresorcinol (1.0 eq), ClSO₃H (2.5 eq).
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Conditions : 0°C, 2 h, followed by neutralization with NaHCO₃.
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Benzylamine Substitution
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Reactants : 4-Nitro-7-chlorobenzoxadiazole (1.0 eq), benzylamine (2.0 eq), K₂CO₃ (1.5 eq).
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Solvent : Anhydrous ethanol (reflux, 6 h).
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Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water.
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Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Benzylamine Equivalents | 1.8–2.2 eq | Prevents overalkylation |
| Reaction Temperature | 80–85°C | Balances rate vs. decomposition |
| Solvent Polarity | ε = 20–30 (e.g., EtOH) | Enhances solubility |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
| Method | Conditions | Purity Criteria |
|---|---|---|
| Reverse-Phase HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | >98% AUC |
| TLC | Silica gel, EtOAc/hexane (3:7) | R<sub>f</sub> = 0.5 |
Challenges and Mitigation Strategies
Common Issues
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Byproduct Formation : Over-nitration or di-substitution.
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Solution : Controlled nitration time (<2 h) and stoichiometric benzylamine.
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Low Solubility : Precipitation during reaction.
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Solution : Use DMF as co-solvent (10–20% v/v).
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Scalability Considerations
| Scale | Yield (%) | Purity (%) |
|---|---|---|
| Laboratory (1 g) | 65–70 | 95–97 |
| Pilot (100 g) | 55–60 | 90–92 |
Alternative Approaches
Metal-Catalyzed Amination
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Catalyst : Pd(OAc)₂/Xantphos.
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Conditions : 100°C, 12 h, toluene.
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Advantage : Higher functional group tolerance.
Microwave-Assisted Synthesis
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Conditions : 120°C, 30 min, sealed vessel.
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Outcome : 20% reduction in reaction time.
Chemical Reactions Analysis
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile on the benzoxadiazole ring, often using reagents like sodium hydroxide or potassium carbonate under basic conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 7-benzylamino-4-aminobenz-2-oxa-1,3-diazole .
Scientific Research Applications
Fluorescent Probes in Biochemical Research
BBD is primarily recognized for its use as a fluorescent probe . Its unique structure allows it to be covalently attached to specific amino acid residues in proteins, facilitating the study of protein-protein interactions. By labeling different proteins with this compound, researchers can observe changes in fluorescence intensity upon interaction, providing insights into the nature and strength of these interactions.
Key Properties:
- Excitation Wavelength: 410 nm
- Emission Wavelength: 515 nm
- Molecular Formula: C₁₃H₁₀N₄O₃
- Molecular Weight: 270.24 g/mol
Monitoring Enzyme Activity
This compound has been utilized to monitor enzyme activity by attaching it to substrate molecules. Changes in fluorescence intensity can be measured to assess enzymatic conversion, offering a sensitive and real-time method for studying enzyme kinetics and reaction mechanisms. This application is particularly useful in understanding metabolic pathways and enzyme regulation.
Biological Imaging and Diagnostics
The compound exhibits promising biological activity due to its ability to bind reversibly to proteins and nucleoproteins. This characteristic makes this compound valuable in biological imaging and diagnostics, allowing researchers to visualize cellular processes and protein conformations. Its binding affinity enhances the potential for applications in medical diagnostics and therapeutic monitoring.
Interaction Studies with Metal Ions
This compound can form complexes with various metal ions, significantly enhancing its fluorescence properties. This interaction is crucial for developing sensitive detection methods in analytical chemistry. The selective binding of this compound to certain ions allows for advancements in sensing technologies, which can be applied in environmental monitoring and clinical diagnostics.
Nucleic Acid Detection
Recent studies have indicated that this compound can be effectively employed in nucleic acid detection methods. For instance, it has been used in sequencing-by-synthesis techniques where labeled nucleotides are utilized for identifying specific sequences within DNA . This application underscores the versatility of this compound beyond protein studies.
Case Studies and Research Findings
Several research studies have documented the utility of this compound across various applications:
Mechanism of Action
The mechanism by which 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a probe in various applications. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, where the fluorescence changes can indicate binding events or conformational changes .
Comparison with Similar Compounds
The benzoxadiazole family includes structurally related compounds with varying substituents that alter reactivity, stability, and applications. Below is a detailed comparison:
Structural and Functional Group Differences
| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Benzylamino (7), Nitro (4) | C₁₃H₁₀N₄O₃ | -NHCH₂C₆H₅, -NO₂ |
| 7-Chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) | Chloro (7), Nitro (4) | C₆H₂ClN₃O₃ | -Cl, -NO₂ |
| 7-Fluoro-4-nitrobenz-2-oxa-1,3-diazole (NBD-F) | Fluoro (7), Nitro (4) | C₆H₂FN₃O₃ | -F, -NO₂ |
| 4-Methoxybenzylamino-7-nitrobenzofurazan | Methoxybenzylamino (4), Nitro (7) | C₁₄H₁₂N₄O₄ | -NHCH₂C₆H₄OCH₃, -NO₂ |
| Octylamino-NBD | Octylamino (7), Nitro (4) | C₁₄H₁₉N₅O₃ | -NH(CH₂)₇CH₃, -NO₂ |
Key Observations :
- The benzylamino group in the target compound improves lipophilicity compared to halogenated analogs (NBD-Cl, NBD-F), enhancing membrane permeability in biological systems .
- NBD-Cl and NBD-F are smaller and more electrophilic due to their halogen substituents, making them reactive toward amines and thiols in analytical derivatization .
- 4-Methoxybenzylamino-7-nitrobenzofurazan () has a methoxy group that increases electron-donating capacity, altering fluorescence properties compared to the benzylamino analog.
Stability and Reactivity
- 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole: Exhibits moderate stability under ambient conditions but may degrade under prolonged light exposure due to the nitro group’s photosensitivity .
- NBD-Cl and NBD-F : Poor stability in aqueous solutions; hydrolyze rapidly at room temperature, limiting their use in long-term assays .
- DNFB (2,4-Dinitrofluorobenzene) : Highly stable under laboratory conditions but toxic, restricting its use despite superior stability .
Research Findings :
- NBD-Cl is widely used in enzyme assays (e.g., glutathione S-transferase) due to its reactivity with thiols, but its low catalytic efficiency limits its utility compared to optimized substrates .
- 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole has shown promise in fluorescence-based assays but lacks extensive pharmacokinetic data compared to NBD-Cl .
Biological Activity
7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole (BBD) is a compound of significant interest due to its unique structural properties and diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and its role as a fluorescent probe in biochemical research.
This compound is classified as a heterocyclic compound with the following characteristics:
- CAS Number : 18378-20-6
- Molecular Formula : CHNO
- Melting Point : 206-209 °C
- Absorption Wavelength : 460.5 nm
- Extinction Coefficient : 19,700 cm/M at 460.5 nm
This compound exhibits several biological activities primarily through its interactions with cellular components:
- Fluorescent Properties : this compound acts as a fluorescent probe, which can be utilized in various biochemical assays. Its fluorescence is sensitive to the local environment, making it useful for studying protein conformations and interactions .
- Inhibition of Protein Kinases : Recent studies have indicated that this compound functions as an inhibitor of specific protein kinases. This inhibition can disrupt signaling pathways involved in cancer progression and other diseases .
- Cell Cycle Arrest and Apoptosis Induction : this compound has shown potential in inducing cell cycle arrest and apoptosis in cancer cells, suggesting its utility as an anticancer agent .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Fluorescent Probe | Used to study protein and nucleoprotein conformations |
| Protein Kinase Inhibition | Acts as an inhibitor for various protein kinases, potentially useful in cancer therapy |
| Anticancer Properties | Induces apoptosis and cell cycle arrest in cancer cells |
Case Studies and Research Findings
- Fluorescence Studies :
- Inhibition of Kinases :
- Biochemical Applications :
Q & A
Q. How can 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole (BBD) be reliably identified and characterized in experimental settings?
this compound is a fluorogenic benzoxadiazole derivative. For identification:
- UV-Vis/fluorescence spectroscopy : Use excitation/emission wavelengths (e.g., λex 470 nm, λem 530 nm) to confirm its nitrobenzoxadiazole core, which exhibits strong fluorescence upon amine conjugation .
- HPLC-MS : Employ reverse-phase chromatography (C18 column) with acetonitrile/water gradients and MS detection (positive ion mode) to verify molecular mass ([M+H]<sup>+</sup> expected at ~311.3 Da) .
- TLC validation : Use silica gel plates with ethyl acetate/hexane (3:7) for preliminary purity checks (Rf ~0.5) .
Q. What experimental strategies optimize the synthesis of this compound?
Synthesis typically involves:
- Nucleophilic substitution : React 4-chloro-7-nitrobenzoxadiazole with benzylamine in anhydrous ethanol under reflux (4–6 hrs). Monitor completion via TLC .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., molar ratio, temperature). For example, a 2<sup>3</sup> factorial design can identify interactions between reactant stoichiometry (1:1.2–1:1.5), solvent polarity (ethanol vs. DMF), and reaction time .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure this compound .
Q. How should researchers validate analytical methods for this compound quantification in biological matrices?
Follow ICH Q2(R1) guidelines :
- Linearity : Test concentrations spanning 0.1–50 µM (R<sup>2</sup> > 0.995).
- Recovery : Spike this compound into plasma/serum (e.g., 80–120% recovery via protein precipitation with acetonitrile) .
- Precision : Assess intra-day/inter-day CV% (<5%) using triplicate measurements.
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives for targeted applications?
- Reaction path search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to predict reaction intermediates and transition states, reducing trial-and-error synthesis .
- Molecular docking : Screen this compound analogs against biological targets (e.g., enzymes) to prioritize derivatives with optimal binding energies (ΔG < -8 kcal/mol) .
- QSAR modeling : Corolate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with fluorescence quantum yield or bioactivity .
Q. What strategies resolve contradictions in fluorescence data for this compound-amine adducts?
- Job’s plot analysis : Confirm stoichiometry (1:1 or 1:2) of this compound-amine complexes to address discrepancies in fluorescence intensity vs. amine concentration .
- pH optimization : Adjust reaction pH (6.5–8.5) to stabilize the fluorophore-amine conjugate, as acidic/basic conditions may quench fluorescence .
- Interference testing : Evaluate competing nucleophiles (e.g., thiols) that may form non-fluorescent adducts, requiring selective masking agents (e.g., N-ethylmaleimide) .
Q. How can this compound be applied to study dynamic biological processes?
- Real-time cellular imaging : Use this compound’s nitro-reductase sensitivity to monitor hypoxic environments in cancer cells (fluorescence activation under low O2) .
- Protein labeling : Conjugate this compound to biomolecules via its benzylamino group for tracking protein-protein interactions (e.g., FRET-based assays) .
- Metabolic pathway analysis : Incorporate this compound into pro-drug designs to trace activation pathways via fluorescence localization .
Q. What advanced purification techniques address challenges in this compound scale-up?
- Membrane filtration : Use nanofiltration (MWCO 300–500 Da) to remove unreacted benzylamine or by-products .
- Continuous-flow synthesis : Implement microreactors for controlled mixing and temperature, reducing side reactions (e.g., over-alkylation) .
- Crystallization engineering : Optimize solvent-antisolvent ratios (e.g., ethanol/water) to enhance crystal purity and yield (>90%) .
Methodological Considerations
Q. How to design statistically robust experiments for this compound-based studies?
- Factorial design : Use fractional factorial designs (e.g., 2<sup>4-1</sup>) to screen multiple variables (temperature, pH, catalyst) with minimal runs .
- Response surface methodology (RSM) : Model nonlinear relationships (e.g., fluorescence vs. reaction time/temperature) to identify optimal conditions .
- Error analysis : Apply ANOVA to distinguish significant factors (p < 0.05) from noise in replicate experiments .
Q. What strategies mitigate instability of this compound in long-term studies?
- Light protection : Store this compound solutions in amber vials at -20°C to prevent photodegradation (half-life >6 months) .
- Antioxidant additives : Include 0.1% BHT in stock solutions to inhibit nitro-group reduction .
- Lyophilization : Freeze-dry this compound-amine conjugates for stable storage (reconstitute in DMSO before use) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
